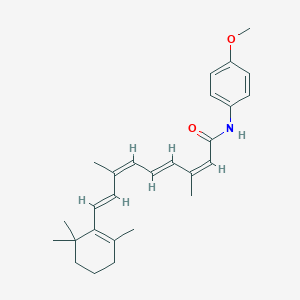

N-4-Methoxyphenylretinamide

Übersicht

Beschreibung

N-(4-Methoxyphenyl)-all-trans-retinamide is a synthetic derivative of retinoic acid, a compound related to vitamin A. This compound has garnered interest due to its potential applications in various fields, including medicine and chemistry. Its structure consists of a retinoid backbone with a 4-methoxyphenyl group attached, which imparts unique properties to the molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)-all-trans-retinamide typically involves the reaction of all-trans-retinoic acid with 4-methoxyaniline. The process generally includes the following steps:

Activation of Retinoic Acid: All-trans-retinoic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Amide Formation: The activated retinoic acid is then reacted with 4-methoxyaniline to form N-(4-Methoxyphenyl)-all-trans-retinamide. This reaction is typically carried out in an organic solvent such as dichloromethane under mild conditions.

Industrial Production Methods

Industrial production of N-(4-Methoxyphenyl)-all-trans-retinamide follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Methoxyphenyl)-all-trans-retinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced forms of the retinamide.

Substitution: Various substituted derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

N-4-Methoxyphenylretinamide (also known as N-(4-methoxyphenyl)-all-trans-retinamide) is a synthetic retinoid that has garnered attention in various fields of scientific research due to its unique properties and potential applications. This article explores the applications of this compound, focusing on its roles in cancer research, dermatology, and pharmacology, supported by case studies and data.

Cancer Research

This compound has been investigated for its anti-cancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action involves modulation of retinoic acid receptors (RARs) that play a crucial role in cell proliferation and differentiation.

Case Study: Breast Cancer Cell Lines

- A study evaluated the effects of this compound on MCF-7 breast cancer cells.

- Results indicated a significant reduction in cell viability and induction of apoptosis after treatment with the compound.

- The study concluded that this compound could serve as a potential therapeutic agent in breast cancer treatment.

Dermatological Applications

In dermatology, this compound is being explored for its effects on skin conditions such as acne and psoriasis. Its ability to regulate keratinocyte proliferation makes it a candidate for topical formulations aimed at treating these disorders.

Case Study: Psoriasis Treatment

- Clinical trials have assessed the efficacy of topical formulations containing this compound in patients with psoriasis.

- Findings demonstrated a marked improvement in skin lesions and reduced scaling after consistent application over several weeks.

- The compound's anti-inflammatory properties were highlighted as beneficial for managing psoriasis symptoms.

Pharmacological Research

The pharmacological profile of this compound suggests potential applications beyond oncology and dermatology. Its neuroprotective effects are under investigation, particularly in relation to neurodegenerative diseases.

Case Study: Neuroprotection

- Research has indicated that this compound may protect neuronal cells from oxidative stress.

- Animal models have shown reduced neuroinflammation and improved cognitive function following treatment with the compound.

- These findings suggest a promising avenue for developing therapies aimed at conditions like Alzheimer's disease.

Data Summary

The following table summarizes key findings related to the applications of this compound across different research areas:

Wirkmechanismus

The mechanism of action of N-(4-Methoxyphenyl)-all-trans-retinamide involves its interaction with retinoic acid receptors (RARs) in the cell nucleus. Upon binding to these receptors, the compound modulates the expression of genes involved in cell differentiation, proliferation, and apoptosis. This regulation of gene expression is crucial for its potential therapeutic effects, particularly in cancer treatment.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

All-trans-retinoic acid: The parent compound, known for its role in cell differentiation and proliferation.

N-(4-Methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide: A derivative with similar therapeutic potential.

4-Methoxy-N-(4-methoxyphenyl)benzamide: Another related compound with applications in medicinal chemistry.

Uniqueness

N-(4-Methoxyphenyl)-all-trans-retinamide is unique due to its specific structure, which imparts distinct biological activities compared to other retinoids. Its ability to selectively modulate gene expression makes it a valuable compound for research and potential therapeutic applications.

Biologische Aktivität

N-4-Methoxyphenylretinamide, also known as 4-MPR, is a synthetic retinoid derived from fenretinide (N-(4-hydroxyphenyl)retinamide). This compound has garnered significant attention in cancer research due to its potential therapeutic effects, particularly in the context of breast cancer and other malignancies. This article delves into the biological activity of 4-MPR, highlighting its mechanisms of action, therapeutic implications, and relevant case studies.

The biological activity of this compound primarily involves its interaction with retinoic acid receptors (RARs) in the nucleus of cells. Upon binding to these receptors, 4-MPR modulates the expression of genes associated with cell differentiation , proliferation , and apoptosis . This regulatory effect is crucial for its anticancer properties, as it can induce apoptosis in malignant cells while promoting differentiation in normal cells .

Key Mechanisms

- Gene Regulation : 4-MPR influences gene expression related to cell cycle regulation and apoptosis.

- Induction of Apoptosis : The compound has shown efficacy in inducing apoptosis in various malignant cell lines, including those resistant to traditional retinoids .

- Inhibition of Tumor Growth : 4-MPR has demonstrated antiproliferative effects in preclinical models of breast cancer, particularly in preventing the development of secondary tumors post-excision .

Cancer Treatment

The potential of this compound as a chemopreventive agent has been explored extensively. Studies indicate that it may enhance the effectiveness of chemotherapeutic agents like cisplatin, especially in ovarian tumors . Furthermore, its ability to accumulate preferentially in breast tissue suggests a targeted approach for breast cancer treatment.

Table 1: Summary of Therapeutic Effects

Case Studies

Several case studies have illustrated the efficacy of this compound in clinical settings:

- Breast Cancer Prevention : A randomized trial assessed the accumulation of 4-MPR in breast tissue following oral administration. Results indicated significant increases in both plasma and tissue concentrations, correlating with reduced levels of insulin-like growth factor-1 (IGF-1), a known promoter of tumor growth .

- Combination Therapy : In a study evaluating the effects of 4-MPR combined with cisplatin on ovarian tumors, results showed enhanced sensitivity to chemotherapy, suggesting that 4-MPR may serve as an effective adjuvant therapy .

- Tumorigenesis Studies : Research involving Fischer 344 rats demonstrated that dietary intake of 4-HPR (which metabolizes into 4-MPR) led to increased tumor initiation events when exposed to carcinogens, highlighting the dual roles retinoids can play depending on context .

Eigenschaften

IUPAC Name |

(2E,4E,6E,8E)-N-(4-methoxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35NO2/c1-20(12-17-25-22(3)11-8-18-27(25,4)5)9-7-10-21(2)19-26(29)28-23-13-15-24(30-6)16-14-23/h7,9-10,12-17,19H,8,11,18H2,1-6H3,(H,28,29)/b10-7+,17-12+,20-9+,21-19+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBQHWMPFMCOGIW-ABRSJASVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)NC2=CC=C(C=C2)OC)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

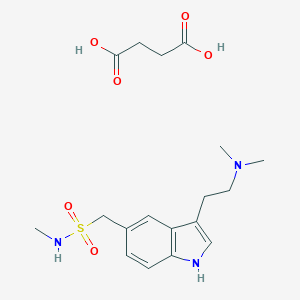

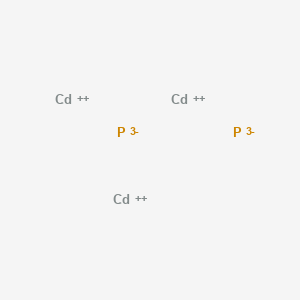

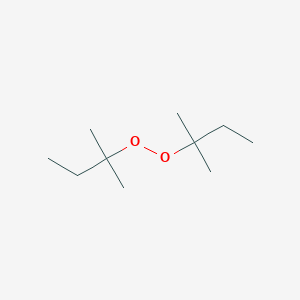

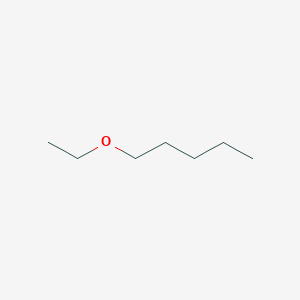

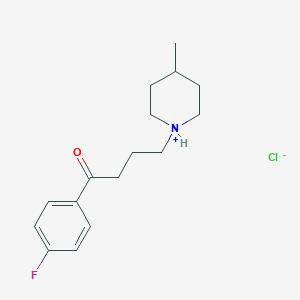

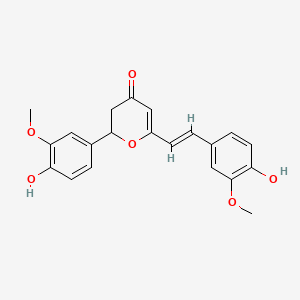

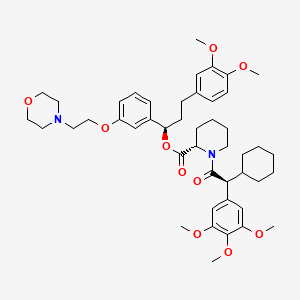

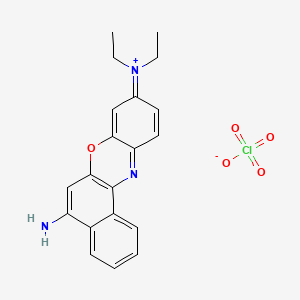

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.